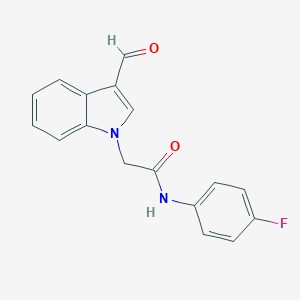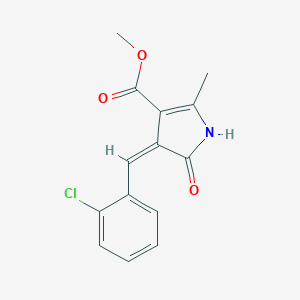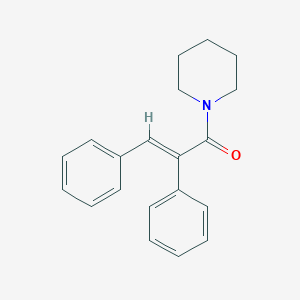
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as FLICA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FLICA is a small molecule that belongs to the indole family of compounds and has a unique chemical structure that makes it a promising candidate for further research.
Mécanisme D'action
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide exerts its biological effects by inhibiting the activity of caspases, which are involved in the apoptotic pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide binds to the active site of caspases, preventing their activation and subsequent cleavage of downstream targets. This mechanism of action makes N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide a potential candidate for the development of novel anticancer drugs.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to exhibit potent inhibitory activity against various enzymes, including caspases, which are involved in the programmed cell death pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been investigated for its anticancer properties and has shown promising results in preclinical studies. In addition, N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to exhibit anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is its potent inhibitory activity against caspases, which makes it a promising candidate for the development of novel anticancer drugs. However, the synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a challenging process that requires specialized equipment and expertise, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are several future directions for the research and development of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One potential application is in the development of novel anticancer drugs that target the apoptotic pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may also have potential applications in the treatment of inflammatory diseases and other conditions that involve programmed cell death. Further research is needed to explore the full potential of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and to optimize its synthesis and efficacy.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3-formylindole, which is then reacted with N-(4-fluorophenyl)acetamide to yield the final product. The synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a challenging process, and various modifications have been made to improve its efficiency and yield.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including caspases, which are involved in the programmed cell death pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been investigated for its anticancer properties and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRFXABLADVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-(3-chloro-4-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B422256.png)
![2-methyl-3-[2-methyl-2-(phenylethynyl)-1-aziridinyl]-4(3H)-quinazolinone](/img/structure/B422257.png)


![N-[5-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B422263.png)

![3-(2-furyl)-2-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B422268.png)
![(3aS,4R,9bR)-6-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B422269.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B422271.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)methanesulfonamide](/img/structure/B422274.png)
![6-chloro-4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B422276.png)
![(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B422277.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B422279.png)